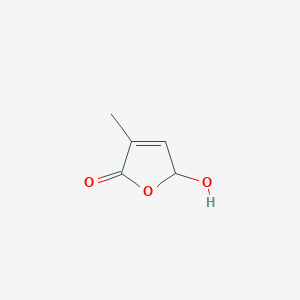

2-hydroxy-4-methyl-2H-furan-5-one

Descripción

Contextualization within Natural Products Chemistry

Furanones, including the specific compound 2-hydroxy-4-methyl-2H-furan-5-one, are prevalent in nature. They are often responsible for the characteristic sweet, caramel-like, or fruity aromas of many foods. taylorandfrancis.comwikipedia.org For instance, the structurally related 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in strawberries and pineapples. wikipedia.orgnih.gov The formation of these compounds can occur through various pathways, including the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govnih.gov In plants and microorganisms, the biosynthesis of furanones often follows specific enzymatic routes. nih.govnih.gov For example, in some fruits, D-fructose-1,6-diphosphate has been identified as a natural precursor to these furanones. nih.govresearchgate.net The presence of this compound and its derivatives in natural sources underscores their importance in the chemical makeup of the biosphere.

Overview of Furanone-Derived Bioactive Compounds

The furanone scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in numerous bioactive natural products. researchgate.netresearchgate.net Compounds containing the butenolide (an unsaturated γ-lactone) ring, a core feature of many furanones, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.com For example, certain furanone derivatives have been investigated for their potential to inhibit the growth of pathogenic bacteria and prevent biofilm formation. mdpi.com Furthermore, some naturally occurring furanones have shown antioxidant activity comparable to that of ascorbic acid (Vitamin C). nih.gov The diverse bioactivities of furanone derivatives make them an attractive target for the synthesis of new therapeutic agents. nih.govnih.gov

Below is a table of some bioactive furanone-derived compounds:

| Compound Name | Source | Biological Activity |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Strawberries, Pineapples wikipedia.orgnih.gov | Flavor and aroma compound wikipedia.orgnih.gov |

| Sotolon | Fenugreek, Lovage | Potent flavor compound nih.gov |

| Licoisoflavone A | Licorice | Antioxidant, Anti-inflammatory |

| Patulin | Aspergillus, Penicillium species | Mycotoxin |

| Ascorbic Acid (Vitamin C) | Citrus fruits, various vegetables | Antioxidant, Essential nutrient wikipedia.org |

| 5-ethyl-3-hydroxy-4-methyl-2[5H]-furanone | Autolytic activity in Lactobacillus helveticus researchgate.net |

Historical Perspective on Related Strigolactones and Butenolides

The history of furanone-related signaling molecules is deeply intertwined with the study of plant development and parasitic plant interactions. A significant breakthrough came with the isolation of the first strigolactone, (+)-strigol, from cotton root exudates in 1966. wikipedia.orgbbrc.inoup.com Initially recognized for its potent ability to stimulate the germination of parasitic weeds like Striga and Orobanche species, the broader biological role of strigolactones remained elusive for decades. bbrc.inoup.comresearchgate.net

It wasn't until 2008 that two independent research groups discovered that strigolactones are also endogenous plant hormones that regulate shoot branching and bud outgrowth. oup.comnih.gov This discovery was a major step forward in understanding plant architecture and how plants respond to their environment. All strigolactones share a common structural feature: a tricyclic lactone (the ABC part) connected to a butenolide ring (the D-ring). wikipedia.org It is this butenolide D-ring that is crucial for their biological activity. wikipedia.org

Another important class of butenolide signaling molecules, the karrikins, were discovered in smoke from burning plant material in 2004. wikipedia.orgfrontiersin.orgnih.gov These compounds, particularly 3-methyl-2H-furo[2,3-c]pyran-2-one, were found to be powerful promoters of seed germination in species adapted to fire-prone environments. wikipedia.orgresearchgate.net The discovery of karrikins highlighted a fascinating ecological adaptation and revealed a signaling pathway that shares components with the strigolactone pathway, suggesting a common evolutionary origin. mdpi.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIZYPQNJWENRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415048 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-23-7 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 4 Methyl 2h Furan 5 One and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-hydroxy-4-methyl-2H-furan-5-one (also known as 5-hydroxy-4-methyl-2(5H)-furanone) reveals several logical bond disconnections that point to readily available starting materials. The core lactone (cyclic ester) structure is central to these strategies.

A primary disconnection strategy involves an aldol-type condensation followed by cyclization. This approach identifies glyoxylic acid and a propionaldehyde (B47417) equivalent as key precursors. The reaction between these two simple building blocks can be guided to form the furanone ring. A patent describes a method where glyoxylic acid hydrate (B1144303) and propionaldehyde are reacted in the presence of morpholine (B109124), an amine catalyst, to facilitate the initial C-C bond formation. google.com Subsequent acidification and dehydration lead to the desired furanone.

Another common retrosynthetic approach starts from a pre-formed four-carbon chain with appropriate functional groups. For instance, alkyl β-formylcrotonates can be cyclized under acidic conditions to yield the target furanone. google.com This strategy places the key methyl and ester functionalities on a linear precursor, which then undergoes intramolecular cyclization.

The table below outlines key precursors and the general synthetic strategies they are associated with.

| Precursor 1 | Precursor 2 | General Strategy | Reference |

| Glyoxylic acid hydrate | Propionaldehyde | Amine-catalyzed aldol (B89426) condensation and cyclization | google.com |

| Alkyl β-formylcrotonate | (self-cyclization) | Acid-catalyzed intramolecular cyclization/hydrolysis | google.com |

| Furan (B31954) | (oxidation) | Oxidation and rearrangement | researchgate.net |

A scalable synthesis of the parent compound, 5-hydroxy-2(5H)-furanone, has been developed from furan, using oxone as an oxidant in water, highlighting the utility of furan derivatives as precursors. researchgate.net This suggests that a substituted furan could potentially serve as a starting point for this compound as well.

Classical Total Synthesis Approaches

Classical synthesis relies on well-established, stepwise reaction sequences to build molecular complexity. These methods are often robust and scalable, providing reliable access to the target compound.

The synthesis of this compound has been detailed through a multi-step process starting from simple, inexpensive materials. One prominent method involves the reaction of glyoxylic acid hydrate with propionaldehyde. google.com

The key steps are as follows:

Amine-catalyzed Condensation: Glyoxylic acid hydrate is dissolved in an alcohol solvent like ethanol (B145695) and cooled. Morpholine is added, acting as an organocatalyst to form an enamine or enolate equivalent from propionaldehyde.

Aldol Addition: Propionaldehyde is added to the activated glyoxylic acid mixture. The morpholine facilitates the aldol-type reaction, forming the initial carbon-carbon bond.

Cyclization and Dehydration: The reaction mixture is concentrated, and a hydrochloric acid solution is added. The acidic conditions promote the cyclization of the intermediate to form the lactone ring and subsequent dehydration to establish the double bond, yielding the final product.

Purification: The final compound is isolated by vacuum distillation, with reported yields exceeding 90%. google.com

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental friendliness. While specific catalytic syntheses for this compound are proprietary or embedded in broader studies, the formation of the furanone ring is a well-explored area of catalysis. Both transition metal and organocatalytic systems have been developed for constructing substituted butenolides.

Transition metal catalysis offers powerful tools for furanone synthesis. For example, palladium and copper catalysts have been used in ring-opening cyclizations of α-hydroxycyclopropanols to access furanones. rsc.org Gold and ruthenium catalysts are also known to effectively catalyze the cyclization of various substrates into furanone rings. nih.gov Although these examples may not use the exact precursors for this compound, they demonstrate the capability of these metals to forge the core butenolide structure.

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative. As seen in the classical synthesis with morpholine, amines can effectively catalyze the key bond-forming steps. google.com More complex organocatalysts are used for asymmetric syntheses to control stereochemistry.

The table below summarizes some catalytic approaches relevant to furanone synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Relevance | Reference |

| Transition Metal | Palladium(II) / Copper | Oxidative Cyclization | Divergent synthesis of furanones from common intermediates | rsc.orgnih.gov |

| Transition Metal | Gold(I) / Ruthenium | Cycloisomerization | Formation of furanone ring from alkynoic acids/diols | nih.gov |

| Organocatalyst | Morpholine / DBU | Aldol Condensation / Cyclization | Direct synthesis from acyclic precursors | google.com |

Divergent Synthesis Strategies

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate or core scaffold. This is particularly useful for exploring structure-activity relationships in drug discovery and materials science.

The this compound molecule is chiral, with a stereocenter at the C5 position (or C2, depending on IUPAC naming conventions for the tautomer). Classical syntheses typically produce a racemic mixture (an equal mix of both enantiomers). The synthesis of specific stereoisomers (enantioselective synthesis) is a significant challenge that often requires chiral catalysts or chiral starting materials.

One approach involves using chiral auxiliaries derived from natural products like l-menthol (B7771125) or l-borneol. nih.gov These are attached to a precursor molecule, such as mucochloric or mucobromic acid, to create diastereomers that can be separated. Subsequent reactions on the separated diastereomers allow for the synthesis of optically active furanone derivatives. nih.gov For example, chiral 5-alkoxy-2(5H)-furanones have been used as precursors to create a variety of enantiomerically pure sulfonyl derivatives. nih.gov

Once the core this compound scaffold is synthesized, it can be chemically modified to produce a wide range of analogues. The hydroxyl group and the double bond are key functional handles for derivatization.

Research has shown that related 5-alkoxy-3,4-dihalo-2(5H)-furanones can undergo highly regioselective thiolation reactions, where a thiol displaces one of the halogen atoms. nih.gov The resulting thioethers can be further oxidized to the corresponding sulfones using an oxidizing agent like hydrogen peroxide in acetic acid. This strategy allows for the introduction of diverse arylthio and arylsulfonyl groups onto the furanone ring, creating libraries of novel compounds for biological screening. nih.gov

Another point of modification is the alkyl group at the C4 position or the substituent at the C3 position. For example, natural products like Isoseiridin feature a long, functionalized alkyl chain at the C3 position of a 4-methyl-2H-furan-5-one core, demonstrating the structural diversity achievable from this scaffold. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furanones to minimize environmental impact. This involves the use of renewable resources, safer solvents, and catalytic processes that improve efficiency and reduce waste.

A significant green approach is the utilization of biomass as a starting material. Carbohydrates and their derivatives, such as furfural (B47365), serve as renewable feedstocks for producing furanone structures. acs.orgchemrxiv.org For instance, the oxidation of furfural, a key biomass-derived platform chemical, can yield 5-hydroxy-2(5H)-furanone, a closely related analogue, at room temperature. chemrxiv.org

The replacement of hazardous solvents with environmentally benign alternatives is another cornerstone of green furanone synthesis. Water, in particular, has been successfully employed as a solvent. researchgate.net One method describes the oxidation of furan to 5-hydroxy-2(5H)-furanone using oxone as the oxidant in water, providing a practical and industrially applicable protocol. researchgate.net Similarly, the cycloisomerization of certain precursors to form the furanone ring has been achieved in water without the need for expensive metal catalysts. organic-chemistry.org

Solid acid catalysts that are reusable and easy to separate from the reaction mixture represent a further green strategy. Potash Alum (K[Al(SO₄)₂]·12H₂O) has been identified as an eco-friendly, economical, and reusable solid catalyst for the one-pot, multicomponent synthesis of furan-2-ones. researchgate.net This approach is characterized by mild reaction conditions, simple operation, and high yields without the need for chromatographic purification. researchgate.net Another example is the use of titanium silicate (B1173343) molecular sieves (TS-1) for the efficient synthesis of 5-hydroxy-2(5H)-furanone from the oxidation of furfural. chemrxiv.orgrsc.org

The use of greener oxidants also plays a crucial role. Instead of traditional heavy-metal-based oxidants, compounds like hydrogen peroxide and oxone are preferred. researchgate.netnih.gov For example, a solution of hydrogen peroxide in acetic acid provides a simple and highly efficient system for the oxidation of furanone thioethers to the corresponding sulfones. nih.gov

Biocatalysis stands out as a powerful green tool, employing enzymes or whole-cell systems to conduct chemical transformations under mild conditions. The synthesis of furan derivatives from biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) has been achieved using recombinant microorganisms. nih.govnih.gov These biocatalytic processes can exhibit high selectivity and yield, offering a sustainable alternative to conventional chemical routes. nih.gov

Table 1: Green Synthetic Approaches for Furanones

| Green Strategy | Starting Material/Precursor | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|---|

| Renewable Feedstock | Furfural | TS-1 Catalyst | - | Synthesis from biomass; 92% yield of 5-hydroxy-2(5H)-furanone. chemrxiv.org |

| Benign Solvent | Furan | Oxone | Water | Practical, industrially applicable, avoids organic solvents. researchgate.net |

| Reusable Solid Catalyst | Aldehydes, Amines, Acetylenedicarboxylates | Potash Alum | - | Eco-friendly, economical, reusable, high yields, simple operation. researchgate.net |

| Greener Oxidant | Furanone thioethers | Hydrogen Peroxide | Acetic Acid | Simple and efficient oxidation, avoids hazardous heavy metals. nih.gov |

| Biocatalysis | 5-hydroxymethylfurfural (HMF) | Recombinant S. cerevisiae | - | High selectivity (99%) and yield (94%) under mild conditions. nih.gov |

Recent Advances and Novel Synthetic Pathways

Recent progress in the synthesis of this compound and its analogues has been marked by the development of highly efficient and selective new methodologies. These advances often build upon green chemistry principles while introducing novel catalytic systems and reaction designs.

One significant area of advancement is the development of one-pot multicomponent reactions. These processes allow for the synthesis of complex molecules like polysubstituted furan-2-ones from simple starting materials in a single step, which increases efficiency and reduces waste. researchgate.net

Novel catalytic systems have been at the forefront of recent breakthroughs. For instance, a catalyst generated from the combination of a gold(I) chloride complex and a silver salt effectively cyclizes γ-hydroxyalkynones to produce substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Another innovative approach involves a binary catalytic system of Rh(II) and Pd(0) that promotes a cyclization/allylic alkylation cascade to create highly substituted 3(2H)-furanones with excellent selectivity. organic-chemistry.org Furthermore, copper(I)-ligand cooperative catalysis has been developed for the asymmetric synthesis of α,β-butenolides. researchgate.net

The direct functionalization of C-H bonds is an emerging and powerful strategy for synthesizing furanone rings. This method avoids the need for pre-functionalized starting materials, making the synthetic route more atom-economical and efficient. researchgate.net

The conversion of biomass-derived platform molecules continues to be a major focus of recent research. 5-hydroxymethylfurfural (HMF) is a key starting material that can be selectively hydrogenated to valuable furan derivatives. nih.gov The challenge lies in controlling the selectivity of the hydrogenation to target specific functional groups on the furan ring. nih.gov Advances in this area include the development of cobaltic nitrogen-doped carbon (Co-NC) catalysts for the solvent-free synthesis of 2,5-bis(hydroxymethyl)furan (FDM) from HMF with high yield. nih.gov

Moreover, enzymatic and chemoenzymatic cascades are being designed for the one-pot synthesis of complex furan derivatives. For example, a robust transaminase has been used for the scalable amination of biobased furanaldehydes, and an enzymatic cascade was established for the one-pot synthesis of 2,5-bis(aminomethyl)furan (B21128) from HMF. nih.gov

Table 2: Recent and Novel Synthetic Pathways for Furanones

| Methodology | Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Gold Catalysis | (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | 3(2H)-Furanones | Mild conditions, good yields. organic-chemistry.org |

| Binary Catalysis | Rh(II) / Pd(0) | α-diazo-δ-keto-esters | C2-quaternary 3(2H)-furanones | High chemo-, regio-, and stereoselectivity. organic-chemistry.org |

| Solvent-free Synthesis | Cobaltic Nitrogen-doped Carbon (Co-NC) | 5-hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (FDM) | 91.5% yield at 90°C. nih.gov |

| Acid-catalyzed Cyclization | Aqueous Hydrochloric Acid | Alkyl β-formylcrotonate | 5-hydroxy-4-methyl-2(5H)-furanone | High yield (92%), suitable for industrial scale. google.com |

| Biocatalytic Cascade | Transaminase / Galactose Oxidase Variant | 5-hydroxymethylfurfural (HMF) | 2,5-bis(aminomethyl)furan (BAMF) | One-pot synthesis from a bio-based substrate. nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,5-bis(aminomethyl)furan |

| 2,5-bis(hydroxymethyl)furan |

| This compound |

| 5-(hydroxymethyl)furfural |

| 5-hydroxy-2(5H)-furanone |

| 5-hydroxy-4-methyl-2(5H)-furanone |

| 5-methoxy-4-methyl-2(5H)-furanone |

| Acetic Acid |

| Alkyl β-formylcrotonate |

| Furan |

| Furfural |

| Hydrogen Peroxide |

| Oxone |

| Potash Alum (K[Al(SO₄)₂]·12H₂O) |

| Silver Trifluoromethanesulfonate (AgOTf) |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 4 Methyl 2h Furan 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 5-hydroxy-4-methyl-2(5H)-furanone displays distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals for a methyl group, a vinylic proton, a methine proton adjacent to an oxygen atom, and a hydroxyl proton.

The expected signals and their patterns are as follows:

Methyl Protons (CH₃): A signal appearing in the upfield region, typically around δ 1.8-2.0 ppm. This signal would likely appear as a narrow doublet or a quartet due to long-range allylic coupling with the vinylic proton across the double bond.

Vinylic Proton (=CH): A signal in the olefinic region, expected around δ 5.8-6.0 ppm. This proton's signal would be split into a quartet by the adjacent methyl protons.

Methine Proton (H-5): A downfield signal, typically around δ 5.9-6.1 ppm, for the proton on the carbon bearing the hydroxyl group (C-5). Its proximity to two oxygen atoms causes significant deshielding. This signal would likely show coupling to the hydroxyl proton.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It can appear over a broad range and may show coupling to the H-5 proton.

A summary of predicted ¹H NMR data is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C-4) | ~1.9 | q or d | Allylic coupling (small) |

| H-3 | ~5.9 | q | Allylic coupling (small) |

| H-5 | ~6.0 | d | Vicinal coupling to OH |

| OH (at C-5) | Variable | d | Vicinal coupling to H-5 |

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. nih.gov The spectrum for 5-hydroxy-4-methyl-2(5H)-furanone shows five distinct resonances corresponding to the carbonyl carbon, two olefinic carbons, the hemiacetal carbon, and the methyl carbon. nih.gov The chemical shifts from a reported spectrum are assigned to the respective carbon atoms of the furanone ring. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 173.8 |

| C-3 | 118.0 |

| C-4 | 159.2 |

| C-5 | 98.4 |

| CH₃ | 9.8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5-hydroxy-4-methyl-2(5H)-furanone, a key COSY correlation would be observed between the vinylic proton (H-3) and the methyl protons, confirming their four-bond allylic coupling. A correlation between the H-5 proton and the hydroxyl proton would also be expected, confirming their direct proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~1.9 ppm would correlate with the carbon signal at 9.8 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations), which is critical for piecing together the molecular skeleton. Key expected HMBC correlations include:

The methyl protons (δ ~1.9) correlating to the olefinic carbons C-3 (δ 118.0) and C-4 (δ 159.2).

The vinylic proton H-3 (δ ~5.9) correlating to the carbonyl carbon C-2 (δ 173.8) and the methyl carbon (δ 9.8).

The H-5 proton (δ ~6.0) correlating to C-3 and C-4. These correlations would unequivocally establish the furanone ring structure and the position of the methyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal spatial proximity between the methyl protons and the H-5 proton, providing information about the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 5-hydroxy-4-methyl-2(5H)-furanone displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The spectrum was recorded on a KBr pellet. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3314 | O-H Stretch | Hydroxyl (-OH) |

| 1741 | C=O Stretch | α,β-Unsaturated Lactone |

| 1648 | C=C Stretch | Alkene |

| 1384 | C-H Bend | Methyl (-CH₃) |

| 1121, 1011 | C-O Stretch | Lactone, Hemiacetal |

The broad band at 3314 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong, sharp absorption at 1741 cm⁻¹ is indicative of the carbonyl group within the five-membered lactone ring, with its frequency elevated due to ring strain but lowered by conjugation with the double bond. The C=C double bond stretch appears at 1648 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in IR are strong in Raman, and vice versa. This is particularly true for symmetrical, non-polar bonds.

The Raman spectrum of 5-hydroxy-4-methyl-2(5H)-furanone exhibits several key bands. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2927 | C-H Stretch | Methyl (-CH₃) |

| 1743 | C=O Stretch | α,β-Unsaturated Lactone |

| 1651 | C=C Stretch | Alkene |

| 1386 | C-H Bend | Methyl (-CH₃) |

| 853, 621 | Ring Vibrations | Furanone Skeleton |

The C=C stretching vibration at 1651 cm⁻¹ is typically strong and easily identifiable in the Raman spectrum, providing clear evidence for the unsaturated nature of the ring. The carbonyl stretch at 1743 cm⁻¹ is also present, complementing the IR data. The various C-H stretching and bending modes further confirm the presence of the methyl group.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 2-hydroxy-4-methyl-2H-furan-5-one, both high-resolution and tandem mass spectrometry provide critical pieces of information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS provides its exact mass, which can be compared against a calculated value based on its molecular formula, C₅H₆O₃. The calculated monoisotopic mass serves as a benchmark for experimental verification. nih.gov This high level of precision is crucial for confirming the identity of the compound in complex mixtures and for differentiating it from potential isomers.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem |

| Calculated Exact Mass | 114.03169 Da | PubChem nih.gov |

| Nominal Mass | 114 g/mol | PubChem nih.gov |

This interactive table provides the fundamental mass data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the molecular ion of this compound (m/z 114) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural motifs.

Studies on structurally similar alkylated hydroxyfuranones, such as Furaneol and its derivatives, have established common fragmentation pathways that are applicable to this compound. imreblank.chmdpi.com A primary and highly characteristic fragmentation route involves the neutral loss of carbon monoxide (CO; 28 Da) from the furanone ring. imreblank.ch Other significant fragmentation events include the loss of a methyl radical (•CH₃; 15 Da) and water (H₂O; 18 Da). The analysis of these fragments helps to piece together the molecule's connectivity. imreblank.ch

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 114 | 86 | CO |

| 114 | 99 | •CH₃ |

| 114 | 96 | H₂O |

| 86 | 58 | CO |

| 86 | 43 | C₂H₃O• |

This interactive table summarizes the key fragmentation pathways for this compound as elucidated by MS/MS analysis, based on data from related furanones. imreblank.ch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not widely published, analysis of closely related furanone derivatives provides insight into the expected structural features. researchgate.net A crystallographic study would reveal that the furanone ring is nearly planar. researchgate.net The solid-state packing would likely be dominated by intermolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygen. These interactions can lead to the formation of dimers or more complex two- or three-dimensional networks, significantly influencing the compound's physical properties. researchgate.netresearchgate.net

| Crystallographic Parameter | Illustrative Value (Based on Related Furanones) |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a ≈ 8-10 Å, b ≈ 5-7 Å, c ≈ 12-15 Å, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | O-H···O Hydrogen Bonding, C-H···O Interactions |

This interactive table presents illustrative crystallographic data expected for this compound, based on published structures of similar compounds. researchgate.net

Chiral Analysis and Optical Purity Assessment

The structure of this compound contains a stereogenic center at the C2 carbon (the carbon atom bonded to both the hydroxyl group and the ring oxygen). This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-hydroxy-4-methyl-2H-furan-5-one and (S)-2-hydroxy-4-methyl-2H-furan-5-one.

Chiral analysis is essential for separating and quantifying these enantiomers to determine the optical purity or enantiomeric excess (e.e.) of a sample. masterorganicchemistry.com Enantiomers often exhibit different biological activities, making this analysis critical in many fields.

Several methods are employed for chiral analysis:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the two enantiomers, allowing for their individual quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, allowing for the determination of their relative ratios.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. pressbooks.pub A sample containing a single enantiomer (an enantiopure sample) will rotate light to a specific degree, known as the specific rotation. A racemic mixture (50:50 mix of both enantiomers) will not rotate light. The observed rotation of a mixture is directly proportional to its enantiomeric excess. pressbooks.pubyoutube.com

| Sample Composition | Enantiomeric Excess (e.e.) | Observed Specific Rotation [α] |

| 100% R, 0% S | 100% R | +X° (Hypothetical Max) |

| 75% R, 25% S | 50% R | +0.5X° |

| 50% R, 50% S (Racemic) | 0% | 0° |

| 25% R, 75% S | 50% S | -0.5X° |

| 0% R, 100% S | 100% S | -X° (Hypothetical Max) |

This interactive table illustrates the relationship between enantiomeric composition, enantiomeric excess, and the resulting optical rotation.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 4 Methyl 2h Furan 5 One

Tautomerism and Isomerization Pathways

2-hydroxy-4-methyl-2H-furan-5-one can undergo several tautomeric and isomeric transformations. A key process is ring-chain tautomerism, where it exists in equilibrium with its open-chain acyclic form. nih.govresearchgate.netmasterorganicchemistry.com This equilibrium is significantly influenced by the surrounding chemical environment, particularly pH. nih.govresearchgate.net

Under basic conditions, deprotonation favors the opening of the lactone ring to form the acyclic carboxylate species. nih.gov Conversely, in acidic to neutral solutions, the cyclic hemiacetal (or lactol) form, this compound, is predominant. nih.gov This reversible ring-opening and closing can lead to racemization at the C5 carbon if it is a stereocenter. nih.gov

Another important isomeric transformation is the conversion of related alkoxy derivatives to the hydroxy furanone. For instance, 5-methoxy-4-methyl-2(5H)-furanone, which can form as a byproduct during synthesis, can be isomerized to this compound by heating with dilute hydrochloric acid. google.com This process involves the acid-catalyzed hydrolysis of the methoxy (B1213986) group, followed by ring-closing to the more stable hydroxy form.

Studies on the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, demonstrate keto-enol tautomerism. This process is catalyzed by both acid and base, with the rate being lowest at a pH between 4 and 5. nih.gov Under more acidic (pH 2) or basic (pH > 7) conditions, the rate of tautomerism, and consequently racemization, increases significantly. nih.gov

Table 1: Factors Influencing Tautomerism of Hydroxy Furanones

| Factor | Effect | Reference |

| pH | Basic conditions (pH > 7) favor the open-chain acyclic form. Acidic conditions favor the cyclic form. | nih.gov |

| pH | Tautomerism and racemization rates are lowest at pH 4-5 for related compounds. | nih.gov |

| Solvent Polarity | Increased solvent polarity can favor the open-chain tautomer in some hydroxyketones. | researchgate.net |

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are central to the chemistry of this compound, primarily through the mechanism of ring-chain tautomerism as discussed above. The presence of a base can shift the equilibrium towards the open-chain form, (Z)-2,3-dihalo-4-oxo-butenoic acid in the case of dihalofuranones, which can then participate in further reactions. nih.gov

The formation of the this compound ring is often achieved through the cyclization of a suitable precursor. A patented method describes the preparation of this compound by the ring-closing cyclization of alkyl β-formylcrotonates. google.com This reaction is typically carried out by heating the precursor with dilute aqueous hydrochloric acid. The process involves an intramolecular nucleophilic attack of the enol or enolate on the ester carbonyl, leading to the formation of the furanone ring. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Furanone Ring

The furanone ring in this compound and its derivatives is susceptible to both nucleophilic and electrophilic substitution reactions, particularly when substituted with leaving groups like halogens.

Nucleophilic Substitution: In derivatives such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the halogen atoms are labile and can be displaced by a variety of nucleophiles. nih.gov These reactions can occur at either the C4 or C5 position, depending on the reaction conditions and the nature of the nucleophile. nih.gov

N-Nucleophiles: Amines can react with halo-furanones, leading to substituted aminofuranones. Under certain conditions, this can be followed by ring transformation reactions. nih.gov

O-Nucleophiles: Phenols and their derivatives can act as nucleophiles, displacing leaving groups to form 5-phenoxy derivatives. nih.gov

S-Nucleophiles: Mercaptans readily attack the furanone ring, leading to substitution at the C4 or C5 position. nih.gov

Other Nucleophiles: Reagents like sodium azide (B81097) can introduce an azido (B1232118) group onto the furanone ring, which can be further transformed. nih.gov

Electrophilic Substitution: While the furanone ring itself is electron-deficient, it can participate in reactions with highly reactive electrophiles. More commonly, the furanone moiety can act as a reactant in electrophilic substitution reactions involving other molecules. For example, 3,4-dihalogeno-5-hydroxy-2(5H)-furanone can react with electron-rich arenes like methoxybenzene in the presence of a Lewis or Brønsted acid. In this reaction, the furanone acts as the electrophile, leading to the formation of a new C-C bond between the C5 carbon of the furanone and the aromatic ring. nih.gov

Oxidation and Reduction Pathways

The furanone ring can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The synthesis of hydroxyfuranones can involve oxidation of furan (B31954) precursors. For instance, furfural (B47365) can be oxidized to 5-hydroxy-2(5H)-furanone. unipi.it A detailed investigation into the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid showed the formation of 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate. nih.gov

Reduction: The carbonyl group and the double bond of the furanone ring are susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) and aluminum isopropoxide can transform 3,4-dihalogeno-5-hydroxy-2(5H)-furanones into the corresponding γ-lactones. nih.gov In some cases, electrochemical reduction can also be employed to selectively remove substituents like halogens from the furanone ring. nih.gov A specific mechanism of reductive amination has been described for mucochloric acid, where under acidic conditions, the acyclic form reacts with an amino acid, which is subsequently reduced and cyclizes to a lactam. nih.gov

Photochemical Transformations

2(5H)-Furanones are known to undergo a variety of photochemical transformations upon exposure to UV light. tandfonline.com These reactions often involve the carbon-carbon double bond and can lead to complex molecular rearrangements and cycloadditions.

Common photochemical reactions include:

[2+2] Cycloadditions: The furanone double bond can react with alkenes to form cyclobutane (B1203170) rings. tandfonline.com

Di-π-methane Rearrangement: In appropriately substituted furanones, this rearrangement can occur, leading to the formation of vinylcyclopropane (B126155) derivatives. tandfonline.com

Photochemical Arylation: Aryl-substituted furanones can undergo intramolecular cyclization to form more complex ring systems like tetrahydroindenofuranones. tandfonline.com

The specific outcome of the photoreaction can be influenced by the substitution pattern on the furanone ring, the solvent, and whether the reaction is a direct excitation or photosensitized process. tandfonline.com

Hydrolysis and Degradation Pathways

The lactone functionality in this compound makes it susceptible to hydrolysis, particularly under basic conditions which favor the ring-opened carboxylate form. nih.gov Acid-catalyzed hydrolysis is also a key transformation, as demonstrated by the conversion of 5-methoxy-4-methyl-2(5H)-furanone to the title compound using dilute hydrochloric acid. google.com This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent elimination of methanol. google.com

Table 2: Hydrolysis of a 5-alkoxy-4-methyl-2(5H)-furanone Derivative

| Reactant | Reagent | Product | Conditions | Reference |

| 5-methoxy-4-methyl-2(5H)-furanone | 5% by weight HCl | 5-hydroxy-4-methyl-2(5H)-furanone | Reflux for 2.5 hours | google.com |

Thermal degradation of furanones at high temperatures can lead to fragmentation of the ring system.

Biological Activities and Mechanistic Investigations of 2 Hydroxy 4 Methyl 2h Furan 5 One

Plant Growth Regulatory Effects

Induction of Germination in Parasitic Plants (e.g., Striga species)

One of the most well-documented biological activities of compounds related to 2-hydroxy-4-methyl-2H-furan-5-one is their ability to stimulate the germination of parasitic plant seeds, particularly those of the genus Striga. These parasitic weeds, also known as witchweeds, are a major threat to agricultural crops in many parts of the world. The seeds of Striga can remain dormant in the soil for many years until they detect the presence of a suitable host plant. Host plants release strigolactones from their roots, which act as germination stimulants for the parasitic seeds. This evolutionary adaptation allows the parasite to germinate only when a host is nearby, ensuring its survival. The natural strigolactones, such as 5-deoxy-strigol and sorgolactone, have been identified as potent germination stimulants for Striga species. nih.gov

Suppression of Germination in Specific Plant Species

In contrast to their stimulatory effect on parasitic plants, some furanone compounds derived from smoke have been shown to inhibit the germination of certain plant species. researchgate.net For instance, the compound 3,4,5-trimethyl-2(5H)-furanone, isolated from plant-derived smoke, has been found to significantly reduce the germination-promoting activity of karrikinolide (KAR1), another smoke-derived butenolide, when they are applied together. researchgate.net This suggests a complex interplay of signaling molecules in the regulation of seed germination, where some compounds can act as inhibitors, potentially preventing germination under unfavorable conditions.

Effects on Crop Performance and Yield Improvement

The ability of strigolactones to influence plant architecture directly impacts agricultural productivity. By controlling branching, these compounds can affect key agronomic traits such as the number of tillers in cereal crops, which is a primary determinant of yield. nih.gov A more open and well-structured plant canopy can lead to better light interception and photosynthetic rates, ultimately contributing to increased biomass and grain yield. Research into the application of synthetic strigolactone analogs is ongoing, with the goal of manipulating plant architecture to enhance crop performance and improve yields in various agricultural systems. nih.gov

Mycorrhizal Fungi Interaction

Beyond their role in plant-plant interactions, strigolactones are also key signaling molecules in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi.

Induction of Hyphal Branching in Mycorrhizal Fungi

Arbuscular mycorrhizal fungi are beneficial soil microbes that form symbiotic associations with the roots of most land plants. nih.gov In this mutualistic relationship, the fungus helps the plant acquire water and essential nutrients, particularly phosphorus, from the soil, while the plant provides the fungus with carbohydrates. The establishment of this symbiosis is initiated by a chemical dialogue between the plant roots and the fungal hyphae. Plant roots release strigolactones into the soil, which are detected by the AM fungi. These signaling molecules induce extensive branching of the fungal hyphae, increasing the probability of contact between the fungus and the plant root. nih.gov This hyphal branching is a critical first step in the colonization of the root by the fungus and the formation of the symbiotic structures known as arbuscules. The natural strigolactones 5-deoxy-strigol, sorgolactone, and strigol, as well as synthetic analogs like GR24, have been shown to induce this hyphal branching in AM fungi at very low concentrations. nih.gov

Role in Symbiotic Relationships

While specific studies on the role of this compound in symbiotic relationships are not currently available, the closely related strigolactones are well-established as crucial signaling molecules in the establishment of arbuscular mycorrhizal (AM) symbiosis. wikipedia.org Plants release strigolactones into the rhizosphere, where they are perceived by AM fungi, stimulating fungal metabolism and branching, which are essential prerequisites for successful colonization of the plant root. This symbiotic relationship is vital for the plant's nutrient uptake, particularly phosphate. Given the structural similarities, it is hypothesized that other butenolides could play a role in mediating plant-microbe interactions. Recent research has also shown that butenolides can act as inter-kingdom signaling compounds, influencing bacterial behavior. For instance, the synthetic strigolactone GR24 and its desmethyl butenolide equivalent have been shown to be perceived by the bacterium Bacillus subtilis, promoting the transition from a planktonic to a biofilm growth state, suggesting a role in shaping rhizosphere communities. nih.gov

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of butenolide action have been extensively studied, primarily through research on karrikins and strigolactones. These compounds are recognized by specific receptor proteins, triggering a cascade of molecular events that ultimately lead to changes in gene expression and physiological responses.

Receptor Binding and Signal Transduction Pathways

The perception of butenolides like karrikins and strigolactones is mediated by α/β hydrolase receptors. mdpi.comnih.gov In the model plant Arabidopsis, karrikins are perceived by the receptor KARRIKIN INSENSITIVE 2 (KAI2). mdpi.comnih.gov Strigolactones, on the other hand, are recognized by the receptor DWARF14 (D14). mdpi.comnih.gov Both KAI2 and D14 require hydrolase activity to initiate signal transduction. nih.gov

Upon binding of the butenolide ligand, the receptor undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). wikipedia.orgmdpi.comnih.gov This interaction is a central convergence point for both karrikin and strigolactone signaling pathways. The resulting complex then targets repressor proteins of the SUPPRESSOR OF MAX2 1 (SMAX1)-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome. mdpi.comnih.gov The degradation of these repressors releases the downstream signaling components, allowing for the regulation of target gene expression.

Gene Expression Modulation and Proteomic Responses

The activation of butenolide signaling pathways leads to significant changes in the plant's transcriptome and proteome. In response to karrikins, seedlings exhibit up-regulation of light-responsive transcripts, contributing to photomorphogenesis. oup.com

Proteomic analyses have provided insights into the cellular responses to furanones and related compounds. For example, a study on the bacterium Thermoanaerobacter pseudethanolicus revealed that exposure to furan (B31954) aldehydes led to the upregulation of an NADPH-dependent alcohol dehydrogenase, suggesting a detoxification mechanism. nih.gov While this study focused on a prokaryotic system and detoxification rather than signaling, it highlights the potential for furanone compounds to elicit significant changes at the proteomic level.

Involvement of Hormonal Pathways

Butenolide signaling pathways exhibit extensive crosstalk with other major plant hormone signaling networks, including those of abscisic acid (ABA), gibberellin (GA), and auxin. nih.govfrontiersin.org This interplay is crucial for integrating various internal and external cues to fine-tune plant growth and development.

Karrikins, for instance, are thought to regulate seed germination by modulating the biosynthesis or signaling of ABA and GA. frontiersin.org They can enhance GA biosynthesis and inhibit ABA signals to promote germination. frontiersin.org Furthermore, karrikin signaling can inhibit the auxin signaling pathway, which is implicated in the promotion of seedling establishment. frontiersin.org The interaction between butenolide and light signaling pathways is also critical, with karrikin signaling amplifying seedling responses to light. oup.comresearchgate.net

Comparative Analysis with Other Strigolactone Analogues and Butenolides

The biological activity of butenolides is highly dependent on their specific chemical structure. Comparative studies of various strigolactone analogs have revealed the importance of different functional groups and stereochemistry in determining their efficacy in processes like seed germination and plant development.

For instance, a comparison of methyl phenlactonoates (MPs), a class of strigolactone analogs, demonstrated that substitutions on the phenyl ring significantly impact their biological activity. While MP1 was highly effective in regulating root architecture, even more so than the widely used synthetic strigolactone GR24, MP3 showed a more pronounced inhibitory effect on tillering. mdpi.com This highlights the potential for developing highly specific synthetic butenolides for various agricultural applications.

Bacterial butenolide hormones, such as those isolated from Streptomyces albus, have also been shown to induce seed germination in the parasitic weed Orobanche minor, indicating that the butenolide ring is a conserved structural motif for germination stimulation across different classes of compounds and even across kingdoms. jst.go.jp

Table 1: Comparative Activity of Methyl Phenlactonoate (MP) Analogs and GR24

| Compound | Effect on S. hermonthica Seed Germination | Effect on Tillering | Effect on Primary Root Length | Effect on Lateral Root Density |

| MP1 | High activity | - | Most active | High activity |

| MP2 | Similar to GR24 | - | - | - |

| MP3 | Less active than MP1 | Most pronounced inhibitory effect | Weaker than GR24 | - |

| MP7 | Higher than GR24 | - | Less active than MP1 | High activity |

| MP8 | Similar to GR24 | - | Similar to GR24 | High activity |

| GR24 | Positive Control | Positive Control | Positive Control | Positive Control |

Data compiled from Methyl phenlactonoates are efficient strigolactone analogs with simple structure. mdpi.com

Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Methyl 2h Furan 5 One Derivatives

Systematic Modification of Substituents on the Furanone Ring

The 2(5H)-furanone scaffold is a versatile template for chemical modification, and its biological activity can be finely tuned by altering the substituents at various positions on the heterocyclic ring. unipi.it Research has shown that even minor changes to the structure can lead to significant differences in potency and selectivity. ucc.ie

Alkyl and Aryl Substituents: The nature of substituents at the C-3 and C-5 positions also plays a significant role. The length and bulkiness of alkyl chains can influence activity. For example, in a series of C-3 substituted furanones, a hexyl chain conferred slightly better activity than shorter propyl or butyl chains. ucc.ie However, excessively bulky alkyl groups have been associated with a near-total loss of biological activity. ucc.ie The introduction of aryl groups can also modulate activity. For example, derivatives of 3-Phenyl-5-methyl-2H,5H-furan-2-one have been studied for their antifungal properties, with activity varying based on the substituents on the phenyl ring. unipi.it

Sulfur-Containing Moieties: Incorporating sulfur-containing groups, such as sulfonyl moieties, is another strategy to diversify biological activity. nih.gov The synthesis of chiral 2(5H)-furanone sulfones has been reported, yielding compounds with antimicrobial properties against both planktonic and biofilm-embedded bacteria like Staphylococcus aureus. nih.govresearchgate.net These modifications highlight the electronic and steric effects of the sulfonyl group in enhancing or altering the biological profile of the furanone core. nih.gov

| Position of Modification | Substituent Type | Observed Effect on Biological Activity | Example Target/Activity |

|---|---|---|---|

| C-4 | Bromine | Considered critical for potent activity in some derivatives. ucc.ie | Biofilm Inhibition (e.g., in S. typhimurium) ucc.ie |

| C-3 | Alkyl Chain (e.g., hexyl) | Slightly improved activity compared to shorter chains (propyl, butyl). ucc.ie | Quorum Sensing Inhibition ucc.ie |

| C-3 | Bulky Alkyl Groups | Associated with a near-total loss of activity. ucc.ie | Quorum Sensing Inhibition ucc.ie |

| C-4 | Sulfonyl Group | Can introduce or enhance antimicrobial properties. nih.gov | Antibacterial (e.g., against S. aureus) nih.govresearchgate.net |

| Various | Iodine vs. Bromine | Iodine-substituted derivatives can be marginally more active than bromine-substituted ones. ucc.ie | Quorum Sensing Inhibition ucc.ie |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of the biological activity of furanone derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

Chirality at the C-5 position of the furanone ring has been a particular focus. For example, optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized using stereochemically pure precursors like l-menthol (B7771125) and l-borneol. nih.gov These studies produced diastereomeric mixtures that differ in the configuration of the C-5 atom. The separation and individual testing of these diastereomers are essential to determine if one stereoisomer is more active than the other, which can provide insights into the specific steric requirements of the target binding site. A chiral sulfone derived from 2(5H)-furanone and l-menthol, denoted as F105, has demonstrated notable antimicrobial activity against methicillin-resistant and susceptible S. aureus. researchgate.net The specific stereoconfiguration imparted by the l-menthol moiety is integral to this activity, highlighting the importance of stereochemical control in designing potent furanone-based agents. researchgate.net

Pharmacophore Elucidation for Target Interaction

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. nih.gov For 2-hydroxy-4-methyl-2H-furan-5-one derivatives, elucidating the pharmacophore is key to understanding their mechanism of action and to designing new, more potent compounds.

Theoretical studies using molecular docking have been employed to investigate the interactions between furanone derivatives and their protein targets. ccij-online.org These studies can predict the binding mode and identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of furanone derivatives as potential inhibitors of the Eag-1 potassium channel, a target in cancer cells, docking simulations identified the specific amino acid residues involved in binding. ccij-online.org

A typical pharmacophore for a furanone derivative might include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The hydroxyl group at the C-2 position can act as a hydrogen bond donor.

Hydrophobic Features: The methyl group at C-4 and other nonpolar substituents contribute to hydrophobic interactions within the binding pocket of the target protein.

An Electrophilic Center: The α,β-unsaturated lactone system can act as a Michael acceptor, enabling potential covalent bond formation with nucleophilic residues (like cysteine) in the target protein. ucc.ie

By identifying which of these features are most critical for binding to a particular target, researchers can screen virtual libraries for other compounds that match the pharmacophore model or design novel structures with an improved fit. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For furanone derivatives, QSAR models can be powerful predictive tools in the drug design process.

In a typical QSAR study, a set of furanone analogs with known biological activities is used. dntb.gov.ua Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can encode information about topology, electronic properties, and steric features. Statistical methods, such as Genetic Function Approximation (GFA), are then used to build a mathematical equation that relates the descriptors to the observed activity. dntb.gov.ua

For instance, a QSAR study was conducted on a series of 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives for their insecticidal activity against Aphis craccivora. dntb.gov.ua The resulting model showed a strong correlation between the structural features and the insecticidal effect.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.871 | The coefficient of determination, indicating how well the model fits the data. |

| R² (adjusted) | 0.836 | R² adjusted for the number of descriptors in the model. |

| Q² (cross-validated R²) | 0.791 | A measure of the model's predictive ability, determined by internal cross-validation. |

| R² (external) | 0.551 | A measure of the model's predictive ability on an external test set of compounds not used in model building. |

A robust QSAR model, validated by strong statistical parameters, can be used to predict the activity of newly designed furanone derivatives before they are synthesized, saving time and resources in the search for lead compounds. researchgate.netdntb.gov.ua

Computational and Theoretical Studies on 2 Hydroxy 4 Methyl 2h Furan 5 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict geometry, energy levels of molecular orbitals, and the distribution of electron density, which collectively determine the molecule's stability and reactivity.

The electronic structure of 2-hydroxy-4-methyl-2H-furan-5-one is characterized by a five-membered furanone ring containing a carbonyl group, an endocyclic double bond, a hydroxyl group at a chiral center, and a methyl group. The interplay of these functional groups dictates the distribution of electrons within the molecule. The carbonyl group (C=O) acts as a strong electron-withdrawing group, polarizing the molecule and influencing the reactivity of the entire ring system. The oxygen atom in the hydroxyl group and the methyl group, conversely, can act as electron-donating groups.

Quantum chemical calculations can generate molecular electrostatic potential (MEP) surfaces, which map the electrostatic potential onto the electron density surface of the molecule. For furanone derivatives, these maps typically show a region of negative potential (red and yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction.

Basic computed properties for the related isomer, 5-hydroxy-4-methyl-2(5H)-furanone, are available from databases and provide a starting point for understanding its electronic and physical characteristics. nih.gov

Table 1: Computed Properties for 5-hydroxy-4-methyl-2(5H)-furanone

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem nih.gov |

| Molecular Weight | 114.10 g/mol | PubChem nih.gov |

| XLogP3 | -0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 114.031694049 Da | PubChem nih.gov |

| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

This interactive table provides computed descriptor data for 5-hydroxy-4-methyl-2(5H)-furanone, a tautomer of the subject compound. Data is sourced from the PubChem database.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to molecular orbitals that can extend over the entire molecule. utexas.edu The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. utexas.edulibretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For conjugated systems like the furanone ring, the π electrons form a set of π molecular orbitals. leah4sci.com In this compound, the HOMO is expected to have significant contributions from the π-system of the double bond and the lone pairs of the oxygen atoms, while the LUMO is likely to be the π* anti-bonding orbital associated with the conjugated system, particularly the C=C-C=O moiety. libretexts.orgyoutube.com Theoretical studies on similar furanone structures use DFT methods, such as B3LYP, to calculate the energies of these frontier orbitals and predict the molecule's electronic behavior and reactivity. science.gov

The electronic structure and frontier orbitals provide a basis for predicting the chemical reactivity of this compound.

Nucleophilic Attack : The carbon atom of the carbonyl group is electron-deficient (electrophilic) due to the high electronegativity of the adjacent oxygen atom. This makes it a primary site for attack by nucleophiles.

Electrophilic Attack : The carbon-carbon double bond in the furanone ring is an electron-rich region, making it susceptible to attack by electrophiles. The precise location of the attack would be influenced by the directing effects of the methyl and hydroxyl substituents.

Radical Reactions : The reactivity of furanone derivatives with radicals, such as chlorine atoms, has been investigated, showing that reactions can lead to the formation of various products, including those where the ring structure is opened. researchgate.net

Condensation Reactions : The reactivity of related furanones, such as 4-hydroxy-5-methyl-3(2H)-furanone, has been studied in the context of the Maillard reaction, where it reacts with aldehydes like 2-furancarboxaldehyde to form larger, colored compounds. nih.gov This highlights the reactivity of the ring protons in condensation reactions.

Computational methods can quantify this reactivity through calculated reactivity descriptors, such as Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is changed, thereby identifying the most reactive sites for nucleophilic, electrophilic, or radical attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying how molecules like this compound behave in a biological environment, how they change their shape (conformation), and how they interact with larger entities like proteins.

The furanone ring itself is relatively rigid, but the hydroxyl substituent can rotate. MD simulations can explore the preferred orientations of this group in different environments. In an aqueous solution, the hydroxyl group would be expected to form hydrogen bonds with surrounding water molecules, influencing its orientation and the solubility of the compound.

Studies on similar molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) in aqueous solutions have shown that the furan (B31954) ring oxygen is less involved in hydrogen bonding compared to hydroxyl or carbonyl oxygens. These simulations also provide insights into properties like solvation free energies and diffusion coefficients, which are critical for understanding the molecule's behavior in a biological medium.

Understanding how a small molecule like this compound binds to a biological target, such as a protein receptor, is key to elucidating its potential biological activity. MD simulations are a cornerstone of modern drug discovery and are used to model the dynamic process of a ligand binding to a receptor. nih.gov

This process involves several stages:

Initial Association : The ligand approaches the binding site of the receptor.

Binding and Conformational Change : The ligand settles into the binding pocket, and both the ligand and the receptor may undergo conformational changes to achieve an optimal fit. This concept is often referred to as "induced fit." nih.gov

Stabilization : The ligand-receptor complex is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Dissociation : The ligand unbinds from the receptor. The rates of association and dissociation determine the binding affinity (Kd). youtube.com

Theoretical studies on furanone derivatives have employed these techniques to explore their potential as inhibitors of specific proteins. For example, molecular docking and MD simulations have been used to evaluate the interaction of various furanone derivatives with the Eag-1 potassium channel, a target in cancer therapy. These studies calculate binding energies and identify key amino acid residues within the receptor's binding site that are crucial for the interaction. The dynamics of the ligand within the binding site, including its flexibility and the stability of its interactions over time, are critical determinants of its inhibitory potential. nih.gov

Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For the furanone class of compounds, docking studies have been instrumental in identifying potential protein targets and elucidating the molecular basis for their observed biological activities.

A theoretical docking study of a furanone derivative with a target protein, for example, might involve the following steps:

Preparation of the three-dimensional structure of the furanone derivative.

Identification and preparation of the target protein structure, often obtained from a protein data bank.

Definition of the binding site on the target protein.

Execution of the docking simulation using specialized software to predict the binding pose and affinity.

The results of such a study are typically presented in a table summarizing the binding energies and interacting amino acid residues.

Table 1: Illustrative Example of Docking Study Results for a Furanone Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.2 | ARG-120, TYR-355 | Hydrogen Bond |

| VAL-523, LEU-352 | Hydrophobic Interaction | ||

| Bacterial Topoisomerase | -7.5 | ASP-81, GLY-77 | Hydrogen Bond |

| ILE-78, PRO-79 | Hydrophobic Interaction | ||

| Tumor Necrosis Factor-alpha | -6.9 | TYR-119, GLY-121 | Hydrogen Bond |

| LEU-57, ILE-118 | Hydrophobic Interaction |

Note: This table is a generalized representation based on docking studies of various furanone derivatives and does not represent actual data for this compound.

Such studies on related molecules suggest that this compound could potentially interact with various biological targets, and molecular docking would be a primary tool to explore these possibilities.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is another powerful computational tool used in drug discovery. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

For the furanone family, QSAR studies have been successfully employed to predict a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. neliti.comresearchgate.net These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A typical 2D-QSAR model, for instance, might take the form of a multiple linear regression equation. The descriptors involved in such a model for furanone derivatives have been shown to include parameters like the retention index for six-membered rings and the polar surface area, which play a significant role in their inhibitory activities. researchgate.net

3D-QSAR approaches, such as the k-nearest neighbor molecular field analysis (kNN-MFA), have also been applied to furanone derivatives. neliti.com These methods consider the three-dimensional properties of the molecules and have demonstrated good predictive ability for the antibacterial activity of furanone derivatives. neliti.com

Table 2: Example of Descriptors Used in QSAR Models for Furanone Derivatives

| Descriptor Type | Descriptor Example | Potential Biological Activity Correlation |

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding site. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Note: This table provides examples of descriptor types commonly used in QSAR studies of furanone derivatives and their general relevance.

While no specific QSAR models have been published for this compound, the successful application of these predictive models to the broader furanone class suggests that such an approach could be valuable for estimating its potential biological activities and guiding future experimental studies.

Environmental Fate and Ecological Impact of 2 Hydroxy 4 Methyl 2h Furan 5 One

Degradation in Soil and Aquatic Environments

The breakdown of 2-hydroxy-4-methyl-2H-furan-5-one in the environment is influenced by microbial activity, light, and chemical conditions.

Microbial Degradation Pathways

Microorganisms play a significant role in the degradation of furanic compounds. researchgate.netnih.gov While specific pathways for this compound are not extensively detailed in the provided search results, the general microbial metabolism of furan (B31954) derivatives offers valuable insights. Many microorganisms, predominantly Gram-negative aerobic bacteria, can degrade furanic compounds. researchgate.netnih.govmdpi.com The degradation process often begins with oxidation or reduction reactions. researchgate.netnih.gov For instance, the degradation of similar compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) involves their conversion to corresponding acids, such as 2-furoic acid, which then enters central metabolic pathways. researchgate.netnih.govuniversiteitleiden.nl It is plausible that this compound undergoes analogous initial transformation steps, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

Photodegradation Kinetics

Information regarding the photodegradation kinetics of this compound is not available in the provided search results. However, the study of related furanic compounds can offer some perspective. For example, the decomposition of 2-hydroxyacetylfuran (2-HAF), a byproduct in the synthesis of 5-HMF, has been studied. nih.gov While this study focused on acid-catalyzed decomposition, it highlights the inherent reactivity of the furan ring structure, which could be susceptible to photochemical transformations in the presence of sunlight. Further research is needed to determine the specific rates and products of photodegradation for this compound.

Chemical Hydrolysis in Various pH Conditions

The stability of this compound is expected to be pH-dependent. A study on the acid-catalyzed decomposition of 2-hydroxyacetylfuran (2-HAF) in water demonstrated that it is not stable under acidic conditions. nih.gov The decomposition of 2-HAF was successfully modeled using a first-order approach with respect to both the furanic compound and the acid concentration. nih.gov This suggests that in acidic aquatic environments, this compound could undergo hydrolysis, leading to the formation of various degradation products. The rate of this hydrolysis would likely increase with decreasing pH. Conversely, in neutral or alkaline conditions, the stability might be different, but specific data is lacking in the provided search results.

Bioavailability and Transport in Environmental Compartments